molecular formula C27H24N4O4 B2923302 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207051-64-6

1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2923302
CAS No.: 1207051-64-6
M. Wt: 468.513
InChI Key: IUZKNVOBERQNSJ-UHFFFAOYSA-N
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Description

1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its complex structure, which includes a quinazoline core, an oxadiazole ring, and various substituents such as ethoxyphenyl and methylbenzyl groups. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a nucleophile.

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone.

    Final Coupling Reaction: The final step involves the coupling of the oxadiazole intermediate with the quinazoline intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of quinazoline derivatives with reduced functional groups.

Scientific Research Applications

1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Signal Transduction Pathways: Influencing various signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione: The compound itself.

    1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione: A similar compound with a methoxy group instead of an ethoxy group.

    1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione: A similar compound with a chlorobenzyl group instead of a methylbenzyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl and methylbenzyl groups, along with the oxadiazole and quinazoline cores, makes this compound particularly interesting for various research applications.

Properties

CAS No.

1207051-64-6

Molecular Formula

C27H24N4O4

Molecular Weight

468.513

IUPAC Name

1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O4/c1-3-34-21-8-6-7-20(15-21)25-28-24(35-29-25)17-30-23-10-5-4-9-22(23)26(32)31(27(30)33)16-19-13-11-18(2)12-14-19/h4-15H,3,16-17H2,1-2H3

InChI Key

IUZKNVOBERQNSJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=C(C=C5)C

solubility

not available

Origin of Product

United States

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